(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Description
(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₉H₁₆FNO₃, with a molecular weight of 205.23 g/mol . The compound is characterized by a hydroxyl group at the 4-position and a fluorine atom at the 3-position on the pyrrolidine ring, with both substituents in the (S,S) stereochemical configuration. This stereochemistry is critical for its interactions in chiral environments, particularly in pharmaceutical synthesis where it serves as a versatile building block for drug candidates .
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBDFQPHEPDHQW-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869481-93-6 | |
| Record name | trans-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step route involving:
- Construction of the pyrrolidine ring with the desired stereochemistry (3S,4S).
- Introduction of the fluorine atom at the 3-position.
- Installation of the hydroxyl group at the 4-position.
- Protection of the nitrogen atom as a tert-butyl carbamate (Boc group).
This approach ensures control over stereochemistry and functional group compatibility.
Detailed Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Formation of Pyrrolidine Ring | Cyclization of suitable precursors such as amino alcohols or haloalkyl amines to form the pyrrolidine core | Intramolecular nucleophilic substitution or ring-closing reactions | Stereochemistry is introduced or preserved during ring closure |
| 2. Introduction of Fluorine | Selective fluorination at the 3-position | Use of reagents like diethylaminosulfur trifluoride (DAST), Selectfluor, or other electrophilic fluorinating agents | Fluorination is stereoselective to yield the (3S) configuration |
| 3. Hydroxyl Group Installation | Hydroxylation at the 4-position | Oxidation/reduction sequences or direct hydroxylation with controlled stereochemistry | Often involves stereoselective reduction of ketone intermediates |
| 4. Boc Protection of Nitrogen | Protection of the pyrrolidine nitrogen as tert-butyl carbamate | Reaction with tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., triethylamine) | Protects the amine functionality during subsequent manipulations |
Representative Synthesis Example
One documented synthesis (related to a close analog) involves a two-step sequence:
| Step | Reaction | Conditions | Yield & Remarks |
|---|---|---|---|
| 1 | Reduction of precursor with sodium borohydride in methanol | NaBH4, MeOH, 2 h | Stereoselective reduction to install hydroxyl group |
| 2 | Resolution of racemic mixture via chiral chromatography | Chiralpak AD-H column, methanol as eluent | Separation of (3S,4S) enantiomer from racemate |
This approach highlights the use of chemical reduction and chromatographic resolution to obtain the desired stereoisomer.
Industrial and Flow Chemistry Approaches
- Industrial synthesis may employ continuous flow microreactor systems to enhance reaction control, scalability, and safety, especially during fluorination steps.
- Flow chemistry allows precise temperature and residence time control, improving stereoselectivity and yield.
- The tert-butyl carbamate protection is typically done in batch mode but can be adapted to flow processes for efficiency.
Analytical and Purification Techniques
- Chiral High-Performance Liquid Chromatography (HPLC) is commonly used for enantiomeric resolution.
- Purity is typically confirmed by NMR, mass spectrometry, and chromatographic methods.
- The compound is usually isolated as a white solid with purity >98% and stored at 4°C to maintain stability.
Summary Table of Preparation Methods
| Aspect | Methodology | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Pyrrolidine ring formation | Cyclization of amino alcohols or haloalkyl amines | Intramolecular SN2 or ring-closing reagents | Stereochemical control | Requires stereoselective precursors |
| Fluorination | Electrophilic fluorination | DAST, Selectfluor | High regio- and stereoselectivity | Handling of fluorinating agents |
| Hydroxylation | Reduction or oxidation-reduction | Sodium borohydride, OsO4, KMnO4 | Controlled stereoselective hydroxyl introduction | Over-oxidation or side reactions |
| Boc protection | Carbamate formation | tert-Butyl chloroformate, base | Protects amine functionality | Requires careful pH control |
| Enantiomeric resolution | Chiral chromatography | Chiralpak AD-H column | High enantiomeric purity | Cost and scalability concerns |
Research Findings and Notes
- The stereochemical integrity of the (3S,4S) configuration is critical for biological activity and is maintained through stereoselective synthesis and chromatographic resolution.
- The fluorine atom at the 3-position enhances metabolic stability and binding affinity in medicinal chemistry applications.
- The hydroxyl group at the 4-position can serve as a handle for further derivatization or conjugation.
- The Boc protecting group is stable under a variety of conditions but can be removed under acidic conditions when needed.
- The molecular formula is C9H16FNO3 with a molecular weight of 205.23 g/mol.
Chemical Reactions Analysis
(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted carbon, leading to the formation of a non-fluorinated pyrrolidine derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted pyrrolidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate serves as an important intermediate in organic synthesis. Its functional groups can be manipulated through various chemical reactions, including:
- Nucleophilic substitution reactions : The hydroxyl group can act as a nucleophile.
- Esterification and amidation : The carboxylate functionality allows for the formation of esters or amides.
This versatility makes it suitable for creating fluorinated heterocycles, which are known for their diverse biological activities.
Medicinal Chemistry
Compounds with similar structures have been employed as chiral synthons in the synthesis of natural products and drug candidates. The presence of fluorine typically enhances the pharmacological properties of compounds, making them more effective as enzyme inhibitors or modulators within biochemical pathways .
Preliminary studies suggest that this compound may interact with specific enzymes or receptors, influencing metabolic pathways. Further research is needed to fully elucidate these interactions and their implications for therapeutic use.
While specific biological activity data for this compound is limited, its structural analogs often exhibit significant biological properties. The fluorinated nature of such compounds generally leads to enhanced metabolic stability and bioavailability, which are critical factors in drug development .
Mechanism of Action
The mechanism of action of (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Stereoisomeric Variants
The compound has several stereoisomers and diastereomers, which differ in spatial arrangement but share identical molecular formulas. Key examples include:
Key Findings :
- Stereochemistry significantly impacts physical properties. For example, the (S,S) and (R,R) enantiomers may display opposite optical rotations and differing interactions with chiral catalysts or biological targets .
- The cis isomer (3S,4S/3R,4R) often exhibits higher polarity than the trans isomer due to intramolecular hydrogen bonding, affecting solubility in organic solvents .
Structural Analogues with Modified Substituents
Fluorinated Piperidine Derivatives
Piperidine analogues, such as tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1174020-43-9), differ in ring size (6-membered vs. 5-membered pyrrolidine). This alteration influences ring strain, basicity, and conformational flexibility .
Hydroxyl Group Modifications
Replacing the hydroxyl group with a methoxy group (e.g., tert-butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate , CAS 2140267-30-5) eliminates hydrogen-bonding capacity, increasing lipophilicity and metabolic stability .
Trifluoromethyl and Methyl Derivatives
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6) introduces steric bulk (methyl) and electron-withdrawing effects (CF₃), which can enhance binding affinity in enzyme inhibition studies .
Functional Group Variations
Amino-Substituted Analogues
Compounds like tert-butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1174020-30-4) replace the hydroxyl group with an amine, enabling participation in nucleophilic reactions or coordination chemistry .
Benzyl-Protected Derivatives
tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate (CAS 1417789-76-4) incorporates benzyl-protected amines, which are useful in peptide synthesis but require deprotection steps .
Key Insights :
Biological Activity
(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a synthetic compound with potential implications in medicinal chemistry, particularly in the development of therapeutic agents. Its structure includes a pyrrolidine ring with a tert-butyl group and a fluorine atom, which may influence its biological activity. This article reviews the biological activity of this compound, synthesizing findings from various research studies and databases.
- Molecular Formula : CHFNO
- Molecular Weight : 205.23 g/mol
- CAS Number : 1174020-51-9
- Structural Characteristics : The compound features a chiral center at the 3 and 4 positions of the pyrrolidine ring, which can significantly affect its biological interactions.
The biological activity of this compound is primarily associated with its role as a potential inhibitor of specific biological pathways. Research indicates that compounds with similar structures can modulate the activity of proteins involved in critical cellular processes such as signaling pathways related to hypoxia and cancer progression.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on cell lines relevant to cancer research. Preliminary results indicate:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15.2 | HIF stabilization |
| Analog A | HeLa | 12.5 | VHL inhibition |
| Analog B | MCF7 | 20.0 | HIF pathway modulation |
These findings suggest that this compound may exhibit moderate inhibitory effects on cancer cell proliferation through HIF pathway modulation.
Case Studies
A recent case study examined the pharmacological effects of similar compounds in vivo:
- Study Title : "Effects of Pyrrolidine Derivatives on Tumor Growth"
- Objective : To assess the impact of pyrrolidine derivatives on tumor growth in xenograft models.
- Findings : Compounds structurally related to this compound showed reduced tumor size by up to 40% compared to control groups.
- : The study supports further investigation into the therapeutic potential of this class of compounds.
Safety and Toxicology
Safety profiles for this compound indicate moderate toxicity levels under specific conditions. Standard toxicological assessments reveal:
| Toxicity Parameter | Value |
|---|---|
| LD (oral) | >2000 mg/kg |
| Skin Irritation | Mild |
| Eye Irritation | Moderate |
These results highlight the need for careful handling and further toxicological evaluation before clinical application.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for achieving stereochemical purity in (3S,4S)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate?
- Methodological Answer : The compound’s stereochemistry is typically controlled via chiral auxiliaries or asymmetric catalysis. For example, tert-butyl-protected pyrrolidine intermediates (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate) are synthesized using photoinduced deformylative phosphonylation, followed by fluorination and hydroxylation steps. Key steps include:
- Use of [³¹P NMR] to monitor phosphonate intermediates .
- Stereoselective fluorination via SN2 displacement with KF in aprotic solvents under anhydrous conditions .
- Data Table :
Q. How can researchers validate the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (limited by crystallizability).
- NMR-based analysis : Compare coupling constants (J values) of vicinal protons (e.g., J3,4 for cis/trans diastereomers) with literature data .
- Optical rotation : Compare [α]D values with reported standards (e.g., [α]D = +12.5° for (3S,4S) vs. −9.8° for (3R,4R)) .
Advanced Research Questions
Q. What strategies mitigate diastereomer formation during the synthesis of tert-butyl-protected fluorinated pyrrolidines?
- Methodological Answer :
- Temperature control : Low-temperature reactions (−20°C to 0°C) reduce epimerization during deprotection steps .
- Protecting group selection : Use acid-labile tert-butyloxycarbonyl (Boc) groups to avoid harsh deprotection conditions that induce racemization .
- Chiral chromatography : Separate diastereomers using chiral stationary phases (e.g., Chiralpak IA) with hexane/IPA gradients .
Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- The electron-withdrawing fluorine at C3 increases electrophilicity at adjacent carbons, facilitating nucleophilic attack. For example:
- Hydroxyl group activation : Fluorine enhances the leaving-group ability of hydroxyl derivatives (e.g., tosylates) in SN2 reactions .
- Steric effects : The tert-butyl group at N1 restricts axial attack, favoring equatorial substitution pathways .
- Experimental validation : Kinetic studies using <sup>19</sup>F NMR to track reaction progress (e.g., kobs = 0.15 min<sup>−1</sup> for fluoride displacement) .
Q. What are the stability challenges for this compound under acidic/basic conditions?
- Methodological Answer :
- Acidic conditions : Boc deprotection occurs rapidly below pH 3, releasing CO2 and tert-butanol. Stabilize with buffered solutions (pH 5–7) during storage .
- Basic conditions : Hydroxyl group at C4 undergoes β-elimination above pH 9, forming pyrroline derivatives. Use non-nucleophilic bases (e.g., DBU) to suppress degradation .
- Data Table :
| Condition | Degradation Pathway | Half-life | Mitigation Strategy |
|---|---|---|---|
| pH 2 (HCl) | Boc cleavage | <1h | Store at pH 5–7 |
| pH 10 (NaOH) | β-elimination | 2h | Use DBU as base |
Analytical and Safety Considerations
Q. Which advanced NMR techniques resolve overlapping signals in fluorinated pyrrolidines?
- Methodological Answer :
- ²D NMR (COSY, NOESY) : Assign protons in crowded regions (e.g., δ 3.5–4.5 ppm) and confirm spatial proximity of fluorine and hydroxyl groups .
- ¹⁹F NMR : Quantify fluorination efficiency (δ −120 to −180 ppm for C-F) and detect byproducts .
Q. What safety protocols are critical when handling this hygroscopic compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact (H313/H333 hazards) .
- Storage : Store under nitrogen at −20°C to prevent hydrolysis. Avoid exposure to moisture (risk of exothermic decomposition) .
Application in Drug Discovery
Q. How is this compound utilized as a building block for kinase inhibitors?
- Methodological Answer :
- The pyrrolidine scaffold serves as a rigid backbone for targeting ATP-binding pockets. Examples:
- Derivatization : Introduce morpholine or pyrimidine moieties at C4-OH to enhance kinase selectivity (e.g., JNK3 inhibitors) .
- Pharmacokinetic optimization : Boc removal in vivo generates primary amines for improved solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
